molecular formula C14H15ClN4O3S B6958613 N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide

Cat. No.: B6958613
M. Wt: 354.8 g/mol
InChI Key: LIYDMZJYQQBGNQ-UHFFFAOYSA-N
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Description

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring system, which is fused with a triazole ring

Properties

IUPAC Name

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c1-3-19-11(7-16-17-19)14(20)18(2)12-8-23(21,22)13-5-4-9(15)6-10(12)13/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYDMZJYQQBGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)N(C)C2CS(=O)(=O)C3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzenethiol and an appropriate electrophile.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Functionalization: The final step involves the introduction of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced benzothiophene derivatives

    Substitution: Formation of substituted benzothiophene derivatives

Scientific Research Applications

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
  • N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide

Uniqueness

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-3-ethyl-N-methyltriazole-4-carboxamide is unique due to its specific structural features, including the combination of a benzothiophene ring with a triazole ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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